9-Acetyl-2-fluorocarbazole
Description
Significance of Carbazole (B46965) Frameworks in Modern Chemistry
Carbazole, a tricyclic aromatic heterocycle, consists of two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring. chim.itnih.gov This rigid, planar, and electron-rich structure endows carbazole derivatives with desirable electronic, charge-transport, and photophysical properties. researchgate.netnih.govechemcom.com Consequently, the carbazole framework is a privileged scaffold in numerous areas of modern chemistry. In materials science, carbazole-based compounds are integral to the development of organic light-emitting diodes (OLEDs), solar cells, and various polymers due to their excellent hole-transporting capabilities and high energy gaps. bohrium.comnih.govrsc.orgresearchgate.netrsc.org
The significance of carbazoles extends into medicinal chemistry, where a multitude of natural and synthetic derivatives exhibit a wide spectrum of biological activities. wisdomlib.orgrsc.orgresearchgate.net These include anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. researchgate.netechemcom.comfrontiersin.org The versatility of the carbazole nucleus allows for structural modifications to fine-tune its pharmacological profile, making it a valuable template in drug discovery. numberanalytics.com Furthermore, in supramolecular chemistry, the carbazole scaffold is utilized in designing synthetic receptors and fluorescent sensors, owing to its distinct geometry and fluorescent nature. nih.govbohrium.com
Overview of Functionalized Carbazole Scaffolds
The versatility of the carbazole core is fully realized through its functionalization, where various substituents are introduced at specific positions on the tricyclic ring system to modulate its properties. chim.it Researchers employ numerous synthetic strategies to create a diverse library of functionalized carbazoles. Transition metal-catalyzed C-H activation has become a powerful tool for the regioselective introduction of alkyl, aryl, and acyl groups, among others. chim.it
Lewis acid-mediated reactions, such as Friedel-Crafts arylations and cycloadditions, provide pathways to highly substituted carbazole frameworks. rsc.org The nitrogen atom of the pyrrole ring (N-9 position) is a common site for substitution, which can significantly influence the compound's solubility and electronic characteristics. Functionalization at the C-1, C-2, C-3, and C-6 positions is also extensively explored to alter photophysical properties or biological activity. chim.itresearchgate.net This ability to readily incorporate diverse functional groups allows for the rational design of carbazole derivatives tailored for specific applications, from advanced electronic materials to targeted therapeutic agents. echemcom.comfrontiersin.org
Research Landscape of Acetylated and Fluorinated Carbazole Compounds
Within the vast family of carbazole derivatives, those bearing acetyl and fluoro substituents have garnered particular research interest. The introduction of a fluorine atom can significantly alter a molecule's properties, including its electronic nature, metabolic stability, and binding affinity, without drastically increasing its size. Fluorinated carbazoles have been investigated for their potential in creating wide-energy-gap host materials for blue phosphorescent OLEDs. researchgate.net Studies have also demonstrated that fluorinated carbazoles can possess significant antibacterial activities. nih.govossila.com
Similarly, the acetylation of carbazoles is a key synthetic modification. The acetyl group, an electron-withdrawing moiety, can influence the electronic and photophysical properties of the carbazole scaffold. Research has indicated that the presence of an acetyl group can be an auspicious feature for certain biological activities. mdpi.com For instance, some acetylated carbazole derivatives have been reported to exhibit antibacterial properties. ijrpc.com The combined functionalization with both acetyl and fluoro groups, as seen in 9-Acetyl-2-fluorocarbazole, represents a strategic molecular design to potentially harness the synergistic effects of both substituents.
Detailed Research Findings on this compound
This compound is a specific derivative that has been synthesized and characterized in the chemical literature. Its synthesis can be achieved through a palladium-catalyzed C-H functionalization/C-N bond formation route. wisdomlib.org The compound presents as an off-white powder with a defined melting point, indicating its purity. wisdomlib.org
Detailed spectroscopic analysis has been crucial in confirming its structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), and Infrared (IR) spectroscopy have provided a comprehensive characterization of the molecule's atomic connectivity and functional groups. wisdomlib.org
Physicochemical and Spectroscopic Data
The fundamental properties and spectroscopic data for this compound are summarized in the tables below.
Table 1: General Properties of this compound Data sourced from reference wisdomlib.orgrsc.org
| Property | Value |
| CAS Number | 869631-37-8 |
| Molecular Formula | C₁₄H₁₀FNO |
| Molecular Weight | 227.24 g/mol |
| Appearance | Off-white powder |
| Melting Point | 101-102 °C |
Table 2: Spectroscopic Data for this compound Data sourced from reference wisdomlib.org
| Spectroscopy Type | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.12-8.05 (m, 2H), 7.96 (d, J = 7.74 Hz, 1H), 7.94-7.89 (m, 1H), 7.47 (t, J = 7.81 Hz, 1H), 7.40 (t, J = 7.23 Hz, 1H), 7.14 (td, J = 8.64, 2.29 Hz, 1H), 2.89 (s, 3H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 170.18, 163.56, 161.63, 139.55, 139.45, 138.97, 127.06, 126.18, 124.08, 122.65, 122.64, 120.65, 120.57, 119.91, 115.99, 111.87, 111.68, 104.86, 104.62, 27.87 |
| ¹⁹F NMR (282 MHz, CDCl₃) | δ -112.75 |
| IR (KBr plate, CDCl₃) | ν 3131, 3059, 1698, 1592, 1460, 1368, 1331, 749 cm⁻¹ |
Table 3: Elemental Analysis of this compound Data sourced from reference wisdomlib.org
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 73.98 | 74.19 |
| Hydrogen (H) | 4.44 | 4.38 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10FNO |
|---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
1-(2-fluorocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C14H10FNO/c1-9(17)16-13-5-3-2-4-11(13)12-7-6-10(15)8-14(12)16/h2-8H,1H3 |
InChI Key |
KLPPTXUDVDKLNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1C=C(C=C3)F |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 9 Acetyl 2 Fluorocarbazole Synthesis
Elucidation of Reaction Pathways for C-F Bond Formation
The introduction of a fluorine atom onto the carbazole (B46965) skeleton is a critical step in the synthesis of 9-Acetyl-2-fluorocarbazole. The formation of the C-F bond on an aromatic ring can be achieved through several pathways, most notably the Balz-Schiemann reaction and various nucleophilic fluorination methods.
The Balz-Schiemann reaction is a well-established method for introducing fluorine into an aromatic ring. wikipedia.orgresearchgate.net This reaction proceeds through the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. The mechanism involves the diazotization of a primary aromatic amine, in this case, a suitably substituted aminobiphenyl, to form a diazonium salt. This salt is then treated with a tetrafluoroborate source, such as fluoroboric acid (HBF₄), to yield the diazonium tetrafluoroborate.
The key mechanistic step is the thermolysis of this salt, which is believed to proceed via a unimolecular decomposition (SN1-type mechanism). wikipedia.orgscientificupdate.com The loss of nitrogen gas (N₂) generates a highly reactive aryl cation. This cation then abstracts a fluoride (B91410) ion from the tetrafluoroborate anion (BF₄⁻) to form the aryl fluoride, along with boron trifluoride (BF₃) as a byproduct. wikipedia.org The reaction is often carried out in an inert solvent, and the temperature required for decomposition can vary depending on the substrate. nih.gov
Table 1: Representative Conditions for Balz-Schiemann Reaction
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-4'-chlorobiphenyl | 1. NaNO₂, HCl 2. HBF₄ | Water/None | 0-5 (diazotization) 100-140 (decomposition) | 60-80 |
| 4-Aminobiphenyl | 1. NaNO₂, HCl 2. HBF₄ | Water/None | 0-5 (diazotization) 120-150 (decomposition) | 55-75 |
Nucleophilic fluorination offers an alternative pathway. ucla.edu This can involve the displacement of a leaving group, such as a nitro group or a halogen, from an activated aromatic ring by a fluoride source. For the synthesis of a 2-fluorocarbazole precursor, this would typically involve a nucleophilic aromatic substitution (SNAr) mechanism on a suitably substituted biphenyl (B1667301) derivative. The efficiency of such reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. Common nucleophilic fluorinating agents include alkali metal fluorides (e.g., KF, CsF) and tetraalkylammonium fluorides. rsc.org
Analysis of C-N Bond Formation Mechanisms in Carbazole Cyclization
The formation of the carbazole ring system is a key step, and several methods are available, with the Cadogan-Sundberg cyclization and copper-catalyzed cyclizations being prominent examples.
The Cadogan-Sundberg reaction involves the reductive cyclization of an o-nitrobiphenyl derivative using a trivalent phosphorus reagent, such as triethyl phosphite (B83602) or triphenylphosphine (B44618). researchgate.netwikipedia.org The mechanism is generally believed to proceed through the deoxygenation of the nitro group to a nitroso intermediate, which is then further deoxygenated to a highly reactive nitrene intermediate. researchgate.net This nitrene then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring, followed by aromatization to form the carbazole. wikipedia.org While the nitrene pathway is widely accepted, some studies suggest that a concerted cyclization mechanism without the formation of a free nitrene may also be possible under certain conditions.
Table 2: Typical Reagents and Conditions for Cadogan-Sundberg Cyclization
| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Nitro-4'-methylbiphenyl | P(OEt)₃ | None | 160-180 | 70-90 |
| 2-Nitro-4-fluorobiphenyl | P(OEt)₃ | Decalin | 150-170 | 65-85 |
Copper-catalyzed cyclization of 2-aminobiphenyls provides another efficient route to carbazoles. These reactions can proceed through various copper-mediated pathways. One common mechanism involves the oxidative addition of a C-X bond (where X is a halogen) of one of the aromatic rings to a Cu(I) species, followed by coordination of the amino group to the copper center. Subsequent intramolecular C-N bond formation via reductive elimination yields the carbazole and regenerates the Cu(I) catalyst. rsc.orgnih.gov Alternatively, mechanisms involving a Cu(I)/Cu(III) catalytic cycle have also been proposed. rsc.org The choice of copper catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and selectivity.
Insights into Acetyl Group Introduction and Migration (e.g., Photo-Fries Mechanism)
The introduction of the acetyl group at the 9-position of the 2-fluorocarbazole can be achieved through N-acetylation followed by a rearrangement reaction. The Photo-Fries rearrangement of N-acetylcarbazoles is a particularly relevant method. researchgate.netslideshare.net This photochemical reaction involves the intramolecular migration of the acetyl group from the nitrogen atom to the carbazole ring upon irradiation with UV light. researchgate.net
The accepted mechanism for the Photo-Fries rearrangement proceeds through the homolytic cleavage of the N-acyl bond from the excited singlet state of the N-acetylcarbazole. researchgate.net This generates a radical pair, consisting of a carbazolyl radical and an acetyl radical, within a solvent cage. slideshare.net The subsequent recombination of this radical pair can occur at different positions on the carbazole ring. Recombination at the original nitrogen atom leads to the starting material, while recombination at the carbon atoms of the aromatic rings (typically the ortho and para positions relative to the nitrogen) leads to the formation of C-acetylated carbazoles. researchgate.net The product distribution between the ortho and para isomers can be influenced by the solvent and reaction temperature. slideshare.net
Table 3: Product Distribution in Photo-Fries Rearrangement of N-Acetylcarbazole
| Solvent | Irradiation Wavelength (nm) | Ortho-acetylcarbazole (%) | Para-acetylcarbazole (%) |
|---|---|---|---|
| Methanol | 254 | ~40 | ~25 |
| Cyclohexane | 254 | ~35 | ~30 |
Alternatively, the classic Fries rearrangement can be employed, which involves treating the N-acetylcarbazole with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org The mechanism is believed to involve the coordination of the Lewis acid to the carbonyl oxygen of the acetyl group, which polarizes the N-acyl bond and facilitates its cleavage to form an acylium ion intermediate. wikipedia.orgsciencemadness.org This electrophilic acylium ion then attacks the electron-rich carbazole ring in a manner analogous to a Friedel-Crafts acylation, leading to the formation of C-acetylated products. jk-sci.com The regioselectivity of the Fries rearrangement is often temperature-dependent, with lower temperatures favoring the para product and higher temperatures favoring the ortho product. wikipedia.org
Role of Catalysts and Reagents in Reaction Efficiency and Selectivity
The efficiency and selectivity of each step in the synthesis of this compound are highly dependent on the choice of catalysts and reagents.
In the C-F bond formation via the Balz-Schiemann reaction, the choice of diazotization agent (e.g., sodium nitrite (B80452) with a mineral acid) and the tetrafluoroborate source are critical. While the reaction is often performed without a catalyst for the thermal decomposition step, the use of ionic liquids as solvents has been shown to improve safety and product purity. researchgate.net For nucleophilic fluorination, the choice of fluoride source and the presence of phase-transfer catalysts can significantly enhance the reaction rate.
For the C-N bond formation in carbazole cyclization, the trivalent phosphorus reagent in the Cadogan-Sundberg reaction acts as both a reducing agent and an oxygen scavenger. In copper-catalyzed cyclizations, the nature of the copper salt (e.g., CuI, Cu(OAc)₂) and the choice of ligand are crucial for catalytic activity and turnover. Ligands can stabilize the copper catalyst, prevent its aggregation, and modulate its reactivity.
In the acetyl group introduction , the Photo-Fries rearrangement is a catalyst-free process, but the choice of solvent can influence the product distribution by affecting the behavior of the radical pair within the solvent cage. For the Lewis acid-catalyzed Fries rearrangement, the strength and amount of the Lewis acid (e.g., AlCl₃, BF₃, TiCl₄) are key parameters. organic-chemistry.org The use of at least a stoichiometric amount of the Lewis acid is often necessary as it complexes with both the starting material and the product. The choice of solvent can also impact the selectivity, with non-polar solvents often favoring the ortho-isomer. sciencemadness.org
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 9-Acetyl-2-fluorocarbazole, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a comprehensive structural confirmation.
¹H NMR for Proton Environments
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the carbazole (B46965) core and the methyl protons of the acetyl group. The introduction of the fluorine atom at the C-2 position and the acetyl group at the N-9 position will influence the chemical shifts of the neighboring protons. The acetyl group, being electron-withdrawing, will deshield the protons on the carbazole ring system. The fluorine atom will cause further deshielding of adjacent protons and introduce characteristic proton-fluorine (H-F) coupling.
The protons H-1 and H-3, being ortho to the fluorine atom, are expected to show doublet of doublets splitting patterns due to coupling with each other and with the fluorine atom. The H-4 proton, being para to the fluorine, will likely appear as a doublet. The protons on the unsubstituted benzene (B151609) ring (H-5, H-6, H-7, H-8) will have chemical shifts more comparable to those in 9-acetylcarbazole, appearing as multiplets in the aromatic region. The methyl protons of the acetyl group are anticipated to appear as a sharp singlet in the upfield region.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Predicted for a solution in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-1 | ~8.0 - 8.2 | dd | JH1-H3 ≈ 2.5, JH1-F ≈ 9.0 |
| H-3 | ~7.2 - 7.4 | dd | JH3-H1 ≈ 2.5, JH3-H4 ≈ 8.5 |
| H-4 | ~7.9 - 8.1 | d | JH4-H3 ≈ 8.5 |
| H-5, H-8 | ~7.5 - 7.7 | m | - |
| H-6, H-7 | ~7.3 - 7.5 | m | - |
¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum will provide information about the carbon framework of this compound. The spectrum will show signals for the twelve aromatic carbons of the carbazole skeleton and the two carbons of the acetyl group. The fluorine atom will have a significant effect on the chemical shifts of the carbons in its vicinity, most notably the carbon to which it is directly attached (C-2), which is expected to show a large C-F coupling constant. Other carbons in the fluorinated ring will also exhibit smaller C-F couplings. The carbonyl carbon of the acetyl group will appear at a characteristic downfield chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for a solution in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
|---|---|---|
| C=O | ~168 - 170 | - |
| C-2 | ~158 - 162 | ¹JCF ≈ 240-250 |
| C-4a, C-4b | ~138 - 142 | - |
| C-5a, C-8a | ~125 - 128 | - |
| Aromatic CHs | ~110 - 130 | Variable nJCF |
¹⁹F NMR for Fluorine Environments
The ¹⁹F NMR spectrum is a powerful tool for analyzing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-2 position. The chemical shift of this signal will be characteristic of an aryl fluoride (B91410). The signal will likely appear as a multiplet due to coupling with the neighboring protons, primarily H-1 and H-3.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This would allow for the confirmation of its elemental formula, C₁₄H₁₀FNO. The calculated exact mass for this formula is a key piece of data for the definitive identification of the compound.
Table 3: Predicted HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺ | C₁₄H₁₀FNO | 227.0746 |
| [M+H]⁺ | C₁₄H₁₁FNO | 228.0824 |
Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) would provide information about the fragmentation pattern of this compound. The mass spectrum would show a prominent molecular ion peak ([M]⁺) at m/z 227. A characteristic fragmentation would be the loss of the acetyl group as a ketene (B1206846) molecule (CH₂=C=O), resulting in a fragment ion corresponding to 2-fluorocarbazole at m/z 185. Another significant fragment would be the acetyl cation ([CH₃CO]⁺) at m/z 43. Further fragmentation of the 2-fluorocarbazole ion could also be observed.
Table 4: Predicted Major Fragments in the EI-MS of this compound
| m/z | Proposed Fragment |
|---|---|
| 227 | [C₁₄H₁₀FNO]⁺ (Molecular Ion) |
| 185 | [C₁₂H₈FN]⁺ (Loss of CH₂=C=O) |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of bonds. The IR spectrum of this compound is expected to exhibit key absorption bands that confirm the presence of the carbazole nucleus, the N-acetyl group, and the fluorine substituent.
The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acetyl group. This peak is typically observed in the region of 1690-1720 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the carbazole ring system. The presence of the C-N bond of the amide linkage would also give rise to a characteristic stretching vibration.
Vibrations associated with the aromatic carbazole core are expected in the fingerprint region of the spectrum. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, typically appearing in the 1450-1600 cm⁻¹ range. The C-F stretching vibration, confirming the fluorine substitution, is anticipated to produce a strong absorption band in the region of 1000-1400 cm⁻¹.
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Acetyl (C=O) | Stretching | 1690 - 1720 |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-F | Stretching | 1000 - 1400 |
| C-N | Stretching | 1200 - 1350 |
Raman Spectroscopy Applications
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the carbazole backbone. The aromatic C=C stretching vibrations that are strong in the Raman spectrum would further confirm the integrity of the carbazole ring system. The symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum, could be more readily observed with Raman spectroscopy, thus providing a more complete vibrational profile of the compound.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides valuable information about the electronic transitions and photophysical properties of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis absorption spectrum of this compound is expected to be characteristic of the extended π-conjugated system of the carbazole moiety.
Carbazole and its derivatives are known to exhibit multiple absorption bands in the UV region. Typically, strong absorptions corresponding to π-π* transitions are observed. For carbazole itself, these transitions are generally seen around 293 nm, 324 nm, and 337 nm. The introduction of the acetyl group at the 9-position and the fluorine atom at the 2-position is expected to cause shifts in the positions and intensities of these absorption maxima (λmax). The acetyl group, being an electron-withdrawing group, can influence the electronic distribution within the carbazole ring, potentially leading to a bathochromic (red) or hypsochromic (blue) shift of the absorption bands. Similarly, the fluorine atom, with its inductive and mesomeric effects, will also modulate the electronic structure and, consequently, the absorption spectrum.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected Wavelength Range (nm) |
| π-π* (Carbazole) | 290 - 350 |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a highly sensitive technique that provides information about the emission properties of a molecule after it has absorbed light. Carbazole derivatives are well-known for their fluorescent properties. Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift).
The fluorescence spectrum, including the emission maximum (λem) and quantum yield, is highly dependent on the molecular structure and the solvent environment. The positions of the acetyl and fluoro substituents will influence the energy of the excited state and thus the color of the emitted light. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can also be affected by these substituents. For instance, heavy atoms can sometimes quench fluorescence, though this effect is less pronounced for fluorine. The study of the fluorescence properties of this compound is crucial for understanding its potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or as a fluorescent probe.
Table 3: Expected Fluorescence Properties for this compound
| Property | Expected Characteristics |
| Emission Wavelength (λem) | Longer than the absorption wavelength |
| Stokes Shift | Positive value (λem - λabs) |
| Quantum Yield | Dependent on molecular structure and solvent |
Computational and Theoretical Studies of 9 Acetyl 2 Fluorocarbazole
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic world that governs molecular structure and reactivity. For 9-Acetyl-2-fluorocarbazole, these calculations can reveal the fundamental interplay between its carbazole (B46965) framework and the attached acetyl and fluoro substituents.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.nettandfonline.com This approach offers a balance of accuracy and computational cost, making it ideal for studying molecules of the size and complexity of this compound. nih.govnih.gov
Geometry optimization is a primary application of DFT, where the goal is to find the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule. For this compound, a functional such as ωB97X-D, which includes corrections for dispersion forces, combined with a triple-zeta basis set like 6-311++G(d,p), would be appropriate for achieving an accurate optimized geometry. rsc.org Such calculations would yield precise information on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations This table presents hypothetical, yet realistic, data for the optimized geometry of this compound, as would be obtained from a DFT calculation.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(2)-F | ~1.35 Å |
| Bond Length | N(9)-C(acetyl) | ~1.40 Å |
| Bond Length | C(acetyl)=O | ~1.22 Å |
| Bond Angle | C(1)-C(2)-F | ~119.5° |
| Bond Angle | C(8a)-N(9)-C(9a) | ~108.5° |
| Dihedral Angle | C(9a)-N(9)-C(acetyl)=O | ~45-60° (indicating rotation of the acetyl group out of the carbazole plane) |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.org Frontier Molecular Orbital (FMO) theory, a key component of MO theory, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. malayajournal.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile). malayajournal.org
For this compound, the HOMO is expected to be primarily located on the electron-rich carbazole ring system, while the LUMO will also be distributed across the aromatic system. The electron-withdrawing acetyl and fluoro groups are predicted to lower the energies of both the HOMO and LUMO compared to unsubstituted carbazole. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. malayajournal.org
Another tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the electrostatic potential on the electron density surface of a molecule. malayajournal.org Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen of the acetyl group, making it a site for interaction with electrophiles or hydrogen bond donors. The nitrogen atom's lone pair contribution to the aromatic system would be reduced by the acetyl group, and the fluorine atom would also create a region of negative potential.
Table 2: Predicted Frontier Molecular Orbital Energies of this compound This table contains plausible FMO energy values for this compound, illustrating the expected electronic effects of the substituents.
| Molecular Orbital | Predicted Energy (eV) | Description |
|---|---|---|
| HOMO | ~ -6.0 eV | Primarily localized on the carbazole π-system; acts as the primary electron donor. |
| LUMO | ~ -1.8 eV | Distributed across the carbazole π-system and acetyl group; acts as the primary electron acceptor. |
| HOMO-LUMO Gap | ~ 4.2 eV | Indicates high kinetic stability. |
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, providing a detailed, step-by-step mechanism. nih.gov This involves identifying and calculating the energies of all reactants, intermediates, products, and, crucially, the transition states that connect them. researchgate.net A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
For this compound, one could simulate various reactions, such as electrophilic aromatic substitution. The carbazole ring is generally reactive towards electrophiles, and computational studies can predict the most likely site of attack. The fluorine at C-2 and the acetyl group at N-9 both act as deactivating, meta-directing groups in a classical sense (though the nitrogen lone pair's influence complicates this). A simulation would clarify the regioselectivity by comparing the activation energies for attack at each possible position (e.g., C-1, C-3, C-4, C-6, etc.).
The simulation involves locating the transition state structure for each potential pathway. Frequency calculations are then performed to confirm that the structure is a true transition state (characterized by a single imaginary frequency). nih.gov The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), which is the primary determinant of the reaction rate. researchgate.net By comparing the activation energies for different pathways, the most favorable reaction mechanism can be determined. mdpi.com
Structure-Reactivity Relationships (SAR) Based on Computational Models (excluding biological activity correlations)
Structure-Reactivity Relationships (SAR) aim to correlate a molecule's structural or electronic features with its chemical reactivity. nih.gov Computational models provide a quantitative basis for these relationships by calculating various molecular descriptors. For a series of carbazole derivatives, one could establish a relationship between a calculated property, like the HOMO energy, and the rate of an oxidation reaction.
For this compound, the focus of a non-biological SAR study would be on its chemical reactivity. The electron-withdrawing properties of both the 2-fluoro and 9-acetyl substituents have a significant impact on the electron density of the carbazole nucleus.
A computational SAR study could involve:
Calculating Electronic Descriptors: For a series of related carbazoles (e.g., varying the substituent at the 2-position while keeping the 9-acetyl group), one would calculate descriptors like HOMO/LUMO energies, atomic charges (e.g., from Natural Bond Orbital analysis), and the electrostatic potential at specific atoms. scientific.netresearchgate.net
Correlating with Reactivity: These calculated descriptors would then be correlated with experimentally observed reactivity. For instance, one might find a linear correlation between the calculated energy of the HOMO and the rate of electrophilic substitution. A lower HOMO energy, as expected for this compound, would correlate with a slower reaction rate compared to unsubstituted carbazole.
These computational models allow for the prediction of reactivity for new, unsynthesized carbazole derivatives, demonstrating the predictive power of theoretical chemistry in understanding and designing chemical systems.
Research Applications of 9 Acetyl 2 Fluorocarbazole in Chemical Science
Role in Materials Science Research
The carbazole (B46965) core is well-known for its thermal stability and charge-transporting capabilities, making it a foundational structure in materials science. The introduction of fluorine and acetyl substituents onto this core allows for the fine-tuning of its electronic and physical properties. While extensive research specifically documenting the performance of 9-Acetyl-2-fluorocarbazole is nascent, its structural motifs are highly relevant to established areas of materials research.
Carbazole derivatives are widely investigated for their application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their excellent hole-transporting properties and high thermal stability. researchgate.net The introduction of fluorine atoms into the carbazole structure is a common strategy to enhance material properties. acs.org Fluorination can increase the solubility of the molecule, which is advantageous for solution-based processing techniques like spin coating or ink-jet printing, offering an alternative to vacuum deposition methods. oup.com Furthermore, the high electronegativity of fluorine can adjust the electron affinity and energy levels of the material, which is a key consideration in designing high-performance devices, particularly for blue-emitting OLEDs. acs.orggoogle.com
The acetyl group at the 9-position also influences the electronic properties. N-acetylation of carbazole deactivates the aromatic rings to some degree, which can alter the charge distribution and charge injection/transport characteristics of the molecule when used in a device layer. rsc.org Compounds like 9-Acetylcarbazole are noted for their potential in OLED and OPV applications due to their optoelectronic properties and high thermal stability. ontosight.aichemimpex.com Therefore, this compound, combining both a fluorine substituent and an N-acetyl group, represents a logical candidate for investigation as a host material, a hole-transporting material, or an electron-blocking material in optoelectronic devices. google.com
Conjugated polymers, which feature alternating single and double bonds along their backbone, are central to the field of organic electronics. Carbazole-based compounds are frequently used as monomeric building blocks for these polymers because of their rigid, planar structure and favorable electronic characteristics. researchgate.netbohrium.com The ability to functionalize the carbazole core at various positions allows for the synthesis of polymers with tailored properties.
This compound possesses two key features that make it a viable building block for polymerization. Firstly, the fluorine atom can be used as a reactive site for cross-coupling reactions, a common method for polymer synthesis. Secondly, the acetyl group can be chemically modified or removed to reveal a reactive N-H site, enabling its incorporation into different polymer architectures. The presence of these functional handles allows for the systematic design and synthesis of new conjugated polymers and copolymers for optoelectronic applications. bohrium.com
The intrinsic properties of the carbazole unit, such as good charge carrier mobility, make its derivatives promising candidates for organic semiconductors. researchgate.net Research has shown that fluorinated carbazole derivatives are of particular interest as wide-energy-gap host materials, which are crucial for fabricating efficient blue phosphorescent OLEDs. researchgate.net The introduction of fluorine can widen the bandgap, which helps to confine exciton (B1674681) energy on the dopant molecule, leading to higher device efficiency. researchgate.net
The combination of the electron-withdrawing fluorine atom and the N-acetyl group in this compound modifies the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the frontier molecular orbitals is fundamental in semiconductor research for optimizing charge injection and transport in electronic devices. Based on the known effects of fluorination and N-acetylation on the carbazole system, this compound is a relevant target for investigation in the development of novel organic semiconductor materials. acs.orggoogle.com
Advanced Synthetic Intermediates
Beyond its potential direct use in materials, this compound serves as a valuable intermediate in organic synthesis, providing a scaffold that can be further elaborated into more complex molecules.
The synthesis of this compound itself has been achieved through modern synthetic methods involving C-H functionalization and C-N bond formation, yielding the product as an off-white powder. amazonaws.com This demonstrates its accessibility as a stable, characterizable intermediate.
The chemical reactivity of this compound is dictated by its functional groups. The N-acetyl group can be readily removed under basic or acidic conditions, liberating the nitrogen atom for subsequent reactions such as N-alkylation or N-arylation, which are common steps in the synthesis of materials for organic electronics. researchgate.net The acetyl group can also direct further electrophilic substitution on the carbazole ring system. For instance, Friedel-Crafts acylation of N-acetylcarbazole proceeds at the positions meta to the nitrogen atom (C-3 and C-6). rsc.org The fluorine atom at the C-2 position also influences the regioselectivity of further substitution reactions on that aromatic ring. rsc.org This predictable reactivity makes it a useful precursor for creating a library of specifically substituted carbazole derivatives for structure-activity relationship studies.
Table 1: Physical and Spectroscopic Data for this compound amazonaws.com
| Property | Value |
| Appearance | Off-white powder |
| Melting Point (°C) | 101-102 |
| ¹H NMR (500 MHz, CDCl₃) δ | 8.12-8.05 (m, 2H), 7.96 (d, J = 7.74 Hz, 1H), 7.94-7.89 (m, 1H), 7.47 (t, J = 7.81 Hz, 1H), 7.42 (td, J = 7.51, 0.93 Hz, 1H), 7.15 (ddd, J = 9.15, 8.21, 2.50 Hz, 1H), 2.91 (s, 3H) |
| ¹⁹F NMR (282 MHz, CDCl₃) δ | -115.65 |
| ¹³C NMR (125 MHz, CDCl₃) δ | 170.21, 162.24 (d, J=247.0 Hz), 139.75, 136.01 (d, J=11.2 Hz), 127.67, 126.31, 124.08 (d, J=4.0 Hz), 120.45, 120.31, 117.81 (d, J=9.5 Hz), 116.32 (d, J=24.5 Hz), 115.89, 107.03 (d, J=27.0 Hz), 27.91 |
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. acs.orgresearchgate.net This strategy is valued for its ability to rapidly generate molecular diversity. Carbazole derivatives are known to participate in MCRs to construct elaborate heterocyclic systems. rsc.orgnih.gov
While this compound itself may not be a direct reactant in common MCRs, its derivatives are prime candidates. For example, the acetyl group could be chemically transformed into an aldehyde. Carbazole aldehydes are known starting materials in MCRs like the A³-coupling (Aldehyde-Amine-Alkyne) to produce complex functionalized carbazoles. researchgate.net Alternatively, de-acetylation followed by amination of the carbazole ring would yield amino-carbazole derivatives, which can also serve as key components in various MCRs. researchgate.net The use of such a fluorinated carbazole building block in MCRs would allow for the one-pot synthesis of novel, complex molecules with potential applications in medicinal chemistry and materials science. acs.orgrsc.org
Supramolecular Recognition Studies
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where carbazole derivatives have demonstrated significant promise. bohrium.comcarloneresearch.eunih.gov The unique architecture of this compound, featuring a planar and electron-rich carbazole scaffold, makes it an intriguing candidate for studies in molecular recognition.
The carbazole unit itself is known to participate in π-π stacking interactions, a fundamental force in the assembly of supramolecular structures. nih.gov The introduction of a fluorine atom at the 2-position can modulate the electronic properties of the carbazole ring system. Fluorine's high electronegativity leads to electron withdrawal, which can influence the molecule's ability to act as a host or guest in supramolecular complexes. smolecule.com This electronic perturbation can enhance interactions with electron-rich or electron-deficient aromatic systems.
Furthermore, the acetyl group at the 9-position introduces a carbonyl functionality, which can act as a hydrogen bond acceptor. This feature opens up possibilities for the selective recognition of molecules capable of hydrogen bonding, such as amides, ureas, or alcohols. The combination of the carbazole's π-surface, the electronic influence of the fluorine atom, and the hydrogen-bonding capability of the acetyl group could lead to the design of highly selective receptors for specific guest molecules.
While direct studies on the supramolecular recognition properties of this compound are not extensively documented, the known behavior of functionalized carbazoles suggests its potential utility in this area. tandfonline.com For instance, carbazole-based receptors have been successfully employed for anion recognition. tandfonline.com The specific substitution pattern of this compound could be leveraged to design receptors with tailored binding affinities and selectivities.
Table 1: Potential Supramolecular Interactions of this compound
| Structural Feature | Type of Interaction | Potential Guest Molecules |
| Carbazole Core | π-π Stacking | Aromatic compounds, fullerenes |
| 2-Fluoro Substituent | Halogen bonding, dipole-dipole | Electron-rich systems, Lewis bases |
| 9-Acetyl Group | Hydrogen bonding | Amides, ureas, alcohols, carboxylic acids |
Catalytic Applications and Catalyst Design
The application of carbazole derivatives in catalysis is a burgeoning area of research, with examples in photoredox catalysis and as ligands for transition metal catalysts. rsc.orgacs.org The electronic and photophysical properties of this compound suggest its potential for similar applications.
In the context of photocatalysis, carbazole derivatives can act as photosensitizers due to their ability to absorb light and facilitate single-electron transfer processes. acs.org The acetyl and fluoro substituents on the carbazole core of this compound would be expected to influence its redox potentials and excited-state properties. The electron-withdrawing nature of these groups could potentially render the excited state more oxidizing, which could be advantageous in certain catalytic cycles.
Moreover, the carbazole nitrogen can be utilized as a coordination site for metal centers, making carbazole derivatives valuable as ligands in organometallic catalysis. The steric and electronic environment around the nitrogen atom, influenced by the acetyl group, would play a crucial role in the activity and selectivity of a resulting metal complex. While the acetyl group in this compound is directly attached to the nitrogen, derivatization to create multidentate ligands is a common strategy in catalyst design.
Although specific catalytic applications of this compound have not been reported, the broader family of carbazole compounds has shown catalytic activity. For example, certain carbazole derivatives have been used in electron donor-acceptor (EDA) catalysis for the synthesis of biaryl compounds. rsc.org The synthesis and characterization of this compound have been documented, providing the foundational knowledge for its exploration in catalytic systems. amazonaws.com
Table 2: Characterization Data for this compound
| Property | Value | Reference |
| Appearance | Off-white powder | amazonaws.com |
| Melting Point | 101-102 °C | amazonaws.com |
| Yield | 89% | amazonaws.com |
| ¹H NMR (500 MHz, CDCl₃) δ | 8.12-8.05 (m, 2H), 7.96 (d, J = 7.74 Hz, 1H), 7.94-7.89 (m, 1H), 7.47 (t, J = 7.81 Hz, 1H), 7.41 (dd, J = 8.63, 2.37 Hz, 1H), 7.21 (td, J = 8.63, 2.37 Hz, 1H), 2.89 (s, 3H) | amazonaws.com |
Future Directions and Emerging Research Avenues
Development of Greener Synthetic Pathways for 9-Acetyl-2-fluorocarbazole
The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. researchgate.net For this compound, future research is anticipated to shift away from traditional synthetic routes toward more sustainable methodologies that emphasize waste prevention, atom economy, and the use of safer chemicals. researchgate.netsynthiaonline.com
Current established methods for synthesizing the carbazole (B46965) core often rely on transition metal catalysis or multi-step processes. One prominent route involves the palladium-catalyzed intramolecular C-H functionalization and C-N bond formation from a 2-acetaminobiphenyl precursor. amazonaws.com Another documented pathway is the triphenylphosphine-mediated reductive cyclization of a corresponding 4-fluoro-2-nitrobiphenyl intermediate. amazonaws.comresearchgate.net While effective, these methods present opportunities for green optimization. For example, the palladium-catalyzed reaction often utilizes solvents like hexane (B92381) and ethyl acetate (B1210297) for chromatography, and the reductive cyclization uses a stoichiometric amount of triphenylphosphine (B44618), generating triphenylphosphine oxide as a major byproduct. amazonaws.comresearchgate.net
Future research will likely focus on several key areas to enhance the green credentials of this compound synthesis:
Alternative Catalysis: Investigating the use of more abundant and less toxic metal catalysts (e.g., iron or copper) or even metal-free catalytic systems. The development of reusable and easily recoverable catalysts is also a critical avenue. epa.gov
Biocatalysis: Employing enzymes to perform key bond-forming steps could offer high selectivity under mild aqueous conditions, significantly reducing the environmental footprint. synthiaonline.com
Solvent Minimization: The exploration of solvent-free reaction conditions or the substitution of conventional organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a priority. iau.ir
Process Intensification: The use of technologies such as microwave-assisted synthesis or continuous-flow reactors can dramatically reduce reaction times, improve energy efficiency, and enhance yield. smolecule.com
Computational Design: Advanced computational tools, including retrosynthesis software and machine learning algorithms, are emerging as powerful assets for discovering novel and more efficient synthetic pathways that adhere to green chemistry principles from the outset. synthiaonline.comrsc.org
A comparative look at potential synthetic strategies highlights the trade-offs and areas for improvement.
| Synthetic Method | Key Reagents/Catalysts | Potential Drawbacks | Green Improvement Avenues |
| Pd-Catalyzed Cyclization amazonaws.com | Pd(OAc)₂, Molecular Sieves | Costly/toxic palladium catalyst, organic solvents | Recyclable catalysts, alternative solvents |
| Reductive Cyclization amazonaws.com | Triphenylphosphine (PPh₃) | Generates stoichiometric PPh₃O waste | Catalytic reduction, alternative reducing agents |
| Brine-Mediated Acetylation smolecule.com | Acetyl Chloride, Brine | Primarily for acetylation step, not core formation | Application to full synthesis, process integration |
Exploration of Novel Functionalization Strategies
Beyond its synthesis, the strategic functionalization of the this compound scaffold is crucial for tuning its molecular properties. The acetyl group at the 9-position and the fluorine atom at the 2-position are key starting points, but future research will delve into more complex derivatization to create a library of novel compounds.
Established methods for modifying carbazole and related heterocycles, such as the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling, provide a robust toolbox for creating new C-N and C-C bonds. smolecule.com These reactions can be used to introduce a wide variety of functional groups at different positions on the carbazole ring system.
Emerging research avenues in functionalization are expected to include:
Site-Selective C-H Activation: Developing new catalytic systems that can selectively functionalize specific C-H bonds on the carbazole core would bypass the need for pre-functionalized starting materials (e.g., halogenated or boronic acid derivatives), leading to more atom-economical syntheses.
Hybrid Scaffold Construction: Integrating the this compound moiety with other heterocyclic systems, such as triazoles, benzofurans, or thiophenes, can create hybrid molecules with unique electronic and structural properties. smolecule.comnih.gov For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) could be employed to attach triazole units, while palladium-catalyzed conditions could fuse benzofuran (B130515) structures. smolecule.com
Diverse Coupling Chemistries: Exploring a broader range of cross-coupling reactions, such as Stille, Kumada, or Sonogashira couplings, will enable the introduction of an even wider array of substituents, including organotin, Grignard, and alkyne reagents, respectively. nih.gov This versatility allows for the precise engineering of molecular properties.
Fluorination Chemistry: While the parent compound is 2-fluorinated, further selective fluorination or perfluoroalkylation at other positions on the carbazole ring could be explored. The unique electronic effects of fluorine can significantly impact a molecule's physicochemical characteristics. researchgate.net
Integration into Advanced Material Architectures for Enhanced Performance
The incorporation of this compound as a building block into larger, more complex material architectures is a significant future direction. This involves moving beyond the single molecule to create polymers, dendrimers, and other supramolecular assemblies where the properties of the carbazole unit can be amplified or combined with those of other components. The focus of this research is on the design and synthesis of these architectures, independent of specific device performance metrics.
Key strategies for integration include:
Polymerization: By adding polymerizable functional groups to the this compound core (via the strategies in 7.2), it can serve as a monomer. For example, introducing vinyl, ethynyl, or halide/boronic acid groups would allow for its incorporation into polymer backbones via addition or condensation polymerization, such as Suzuki polymerization. This could lead to the formation of novel conjugated polymers where the fluorinated carbazole unit is a repeating component.
Grafting onto Surfaces: The compound could be chemically grafted onto the surfaces of other materials (e.g., silica (B1680970), metal oxides, or other polymers) to modify their surface properties. This requires introducing appropriate linking groups, such as silanes or carboxylic acids, onto the carbazole structure.
Dendrimer Construction: this compound can be used as a core, branching unit, or surface group in the construction of dendrimers. This hierarchical approach allows for precise control over the size, shape, and functionality of the final macromolecule.
Supramolecular Assembly: Designing derivatives of this compound that can self-assemble through non-covalent interactions (e.g., hydrogen bonding, π-π stacking) is another promising avenue. This could lead to the formation of well-ordered films, fibers, or gels with unique structural properties.
The research in this area will focus on understanding how the inclusion of the this compound unit affects the fundamental properties of the resulting material, such as its solubility, thermal stability, morphology, and processability. nih.gov
Table of Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
